2-(Aminomethyl)phenol hcl

Formulation Science Assay Development Salt Selection

2-(Aminomethyl)phenol hydrochloride, also known as 2-hydroxybenzylamine hydrochloride or 2-HOBA HCl, is a phenylmethylamine derivative characterized by an ortho-aminomethyl substituent on a phenol ring, available as both the free base (CAS 932-30-9, molecular weight 123.15 g/mol) and the hydrochloride salt (CAS 1206675-01-5, molecular weight 159.61 g/mol). This compound serves as a foundational scaffold in medicinal chemistry for developing saluretic agents, antimalarials, and reactive carbonyl species scavengers, while also functioning as a versatile synthetic intermediate for constructing complex ligands, Schiff bases, and Mannich base derivatives.

Molecular Formula C9H13NO3
Molecular Weight 183.207
CAS No. 1206675-01-5; 932-30-9
Cat. No. B2746446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)phenol hcl
CAS1206675-01-5; 932-30-9
Molecular FormulaC9H13NO3
Molecular Weight183.207
Structural Identifiers
SMILESCC(=O)O.C1=CC=C(C(=C1)CN)O
InChIInChI=1S/C7H9NO.C2H4O2/c8-5-6-3-1-2-4-7(6)9;1-2(3)4/h1-4,9H,5,8H2;1H3,(H,3,4)
InChIKeyIROPMSURBDPOOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Aminomethyl)phenol HCl (CAS 1206675-01-5, 932-30-9): A Versatile Aminomethylphenol Building Block and Bioactive Scaffold


2-(Aminomethyl)phenol hydrochloride, also known as 2-hydroxybenzylamine hydrochloride or 2-HOBA HCl, is a phenylmethylamine derivative characterized by an ortho-aminomethyl substituent on a phenol ring, available as both the free base (CAS 932-30-9, molecular weight 123.15 g/mol) and the hydrochloride salt (CAS 1206675-01-5, molecular weight 159.61 g/mol) [1]. This compound serves as a foundational scaffold in medicinal chemistry for developing saluretic agents, antimalarials, and reactive carbonyl species scavengers, while also functioning as a versatile synthetic intermediate for constructing complex ligands, Schiff bases, and Mannich base derivatives [2][3].

Why 2-(Aminomethyl)phenol HCl Cannot Be Simply Replaced by Its Free Base or Structurally Similar Analogs


Although the free base 2-(aminomethyl)phenol (CAS 932-30-9) and its hydrochloride salt share the same core scaffold, their physicochemical and biological profiles diverge substantially, precluding direct interchange. The hydrochloride salt, with a molecular weight of 159.61 g/mol, exhibits markedly enhanced aqueous solubility due to its ionic nature, which is critical for formulation development and in vitro assays requiring defined, consistent concentrations . Furthermore, within the broader aminomethylphenol class, minor structural modifications yield profound differences in pharmacological activity. For instance, the introduction of an iodo and tert-butyl substituent yields MK-447, a potent saluretic agent with antihypertensive properties [1], while further elaboration yields JPC-3210, an antimalarial clinical candidate with a unique resistance profile [2]. This sensitivity to substitution underscores that the unadorned 2-(aminomethyl)phenol scaffold, particularly as the versatile hydrochloride salt, represents a unique and non-substitutable entry point for both research and industrial applications.

Quantitative Differentiation: 2-(Aminomethyl)phenol HCl vs. Closest Analogs and Baselines


Solubility Enhancement: 2-(Aminomethyl)phenol HCl vs. Free Base

2-(Aminomethyl)phenol hydrochloride (CAS 61626-91-3) demonstrates significantly enhanced aqueous solubility compared to its free base (CAS 932-30-9). This is a direct consequence of salt formation, which increases ionic character and polarity . This solubility advantage is a critical differentiator for in vitro biological assays and pharmaceutical formulation, where precise, reproducible concentrations in aqueous media are essential. In contrast, the free base is only slightly soluble in chloroform and very slightly soluble in heated methanol, limiting its utility in many common assay buffers .

Formulation Science Assay Development Salt Selection

Electrochemical Signature: Distinct Oxidation Potential of the Hydrochloride Salt

2-(Aminomethyl)phenol hydrochloride possesses a defined oxidation potential of 1.5 volts, a quantifiable electrochemical property attributable to its transition metal-containing nature in the salt form . This specific redox behavior is a key differentiator from the free base and from other aminomethylphenol derivatives. This property provides a measurable, orthogonal quality control parameter for batch-to-batch consistency and can be leveraged in applications requiring defined redox activity, such as in certain electrosynthesis or electrochemical sensing platforms.

Electrochemistry Redox Biology Analytical Characterization

Versatile Scaffold: 2-(Aminomethyl)phenol as a Precursor to High-Value Clinical Candidates (MK-447 and JPC-3210)

The unsubstituted 2-(aminomethyl)phenol core serves as the essential starting point for generating clinically advanced derivatives with vastly different and potent pharmacological profiles. Specifically, 2-aminomethyl-4-(1,1-dimethylethyl)-6-iodophenol hydrochloride (MK-447) was identified as a potent, high-ceiling salidiuretic agent with adjunctive antihypertensive and anti-inflammatory properties, distinguishing it from other compounds in the series [1]. Separately, the 2-aminomethylphenol derivative JPC-3210 exhibits potent in vitro antimalarial activity against multidrug-resistant Plasmodium falciparum lines and a lengthy plasma elimination half-life of approximately 4.5 days in mice and 11.8 days in monkeys [2].

Medicinal Chemistry Scaffold Hopping Lead Optimization

Reactive Carbonyl Scavenging: Quantitative Advantage Over Non-Aminomethylphenol Scavengers

2-(Aminomethyl)phenol (free base, also known as 2-HOBA) functions as a potent and selective scavenger of reactive dicarbonyl species, including isolevuglandins (IsoLGs) and malondialdehyde (MDA) [1]. Crucially, it scavenges γ-ketoaldehydes (γKAs) at a rate approximately 980-fold faster than the rate of γKA-protein adduct formation . This kinetic advantage allows it to effectively intercept these highly reactive, cytotoxic lipid peroxidation products before they can covalently modify and damage cellular proteins, a mechanism distinct from traditional antioxidants and other scavenger classes like thiol- or imidazole-based molecules [2].

Oxidative Stress Lipid Peroxidation Dicarbonyl Scavenging

High-Impact Research and Industrial Application Scenarios for 2-(Aminomethyl)phenol HCl


Development of Aqueous Formulations for In Vitro and In Vivo Studies

Leverage the enhanced aqueous solubility of the hydrochloride salt to prepare precise, reproducible dosing solutions for cell-based assays or animal studies, circumventing the need for organic co-solvents that may confound biological results or introduce toxicity. This is particularly critical for experiments where maintaining consistent compound concentration is paramount, such as in dose-response curves or pharmacokinetic profiling.

Construction of Novel Ligand Systems via Mannich and Schiff Base Chemistry

Utilize the bifunctional nature of the molecule—a nucleophilic amine and a coordinating phenol—as a core building block. The hydrochloride salt can be easily neutralized to the free base for synthetic elaboration, enabling the construction of polydentate ligands for metal chelation [1] or the synthesis of diverse Schiff base libraries for screening campaigns [2]. Its low molecular weight (123.15 g/mol free base) minimizes the impact on ligand size and properties. [1][2]

Investigating Oxidative Stress and Protein Modification Pathways

Employ 2-(Aminomethyl)phenol (as the free base generated in situ) as a validated chemical probe to specifically interrogate the pathological contribution of reactive lipid dicarbonyls like isolevuglandins and malondialdehyde [3]. Its exceptional kinetic advantage (~980-fold faster scavenging vs. protein adduction) provides a clean tool for mechanistic studies in cardiovascular disease, neurodegeneration, and inflammation models. [3]

Electrochemical Synthesis and Sensor Development

Exploit the well-defined oxidation potential of 1.5 volts as a quantitative parameter for designing electrosynthetic transformations or for developing electrochemical sensors. This specific redox signature can serve as an internal standard or a functional element in detection platforms requiring a predictable and stable electrochemical response.

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